4-(2-(Benzyloxy)phenyl)piperidine
Description
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
4-(2-phenylmethoxyphenyl)piperidine |
InChI |
InChI=1S/C18H21NO/c1-2-6-15(7-3-1)14-20-18-9-5-4-8-17(18)16-10-12-19-13-11-16/h1-9,16,19H,10-14H2 |
InChI Key |
XJJHPGZYVOFINN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Pharmacological properties of 4-(2-(Benzyloxy)phenyl)piperidine derivatives
An In-Depth Technical Guide to the Pharmacological Properties of 4-(2-(Benzyloxy)phenyl)piperidine Derivatives
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in pharmaceuticals, present in over twenty classes of drugs.[1][2][3] Its derivatives form the backbone of numerous therapeutic agents, from analgesics to antipsychotics.[3] Within this broad chemical family, the 4-(2-(benzyloxy)phenyl)piperidine scaffold has emerged as a particularly versatile and promising core for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, pharmacological properties, and structure-activity relationships of these derivatives, intended for researchers, scientists, and drug development professionals.
The unique arrangement of the benzyloxy, phenyl, and piperidine moieties in this scaffold allows for interaction with a diverse range of biological targets. This has led to the discovery of compounds with potent activities as opioid receptor modulators, dopamine receptor antagonists, and acetylcholinesterase inhibitors, highlighting its significant potential in addressing complex medical needs in pain management, neurodegenerative diseases, and psychiatric disorders.[4][5][6][7][8]
Core Synthesis Strategies
The synthesis of 4-(2-(benzyloxy)phenyl)piperidine derivatives typically involves multi-step processes starting from commercially available piperidine precursors. A common and effective strategy centers on the O-alkylation of a hydroxylated piperidine, followed by N-alkylation or reductive amination to introduce desired substituents.
A representative synthetic pathway begins with a protected hydroxypiperidine, such as tert-butyl 4-hydroxypiperidine-1-carboxylate. The hydroxyl group is alkylated using a substituted benzyl bromide in the presence of a strong base like sodium hydride (NaH) to form the critical benzyloxy ether linkage. Following this, the Boc protecting group is removed under acidic conditions to yield the secondary amine. This intermediate can then be further modified at the piperidine nitrogen through various reactions, including N-alkylation with another benzyl bromide or reductive amination with an appropriate aldehyde, to produce the final target compounds.[6] This versatile approach allows for the systematic modification of both the benzyloxy and the N-substituent groups to explore the structure-activity relationship (SAR).[6][9]
Caption: Simplified D4 receptor antagonist signaling pathway.
-
Dopamine Transporter (DAT) Inhibition: In the pursuit of treatments for cocaine addiction, which is strongly linked to DAT, piperidine analogues have been developed as selective DAT inhibitors. [10]By blocking the reuptake of dopamine from the synaptic cleft, these compounds can modulate dopaminergic neurotransmission, a mechanism central to the reinforcing effects of cocaine. [10]
Acetylcholinesterase (AChE) Inhibition: A Strategy for Dementia
Certain derivatives of this scaffold are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. [7][11]By inhibiting AChE, these compounds increase acetylcholine levels in the brain. This mechanism is the basis for several drugs used to treat the symptoms of Alzheimer's disease and other dementias. [11]Compounds such as 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine have demonstrated extremely high potency and selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE). [7]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 4-(2-(benzyloxy)phenyl)piperidine scaffold has yielded crucial insights into the structural requirements for activity at different targets.
| Target | Structural Moiety | SAR Observation | Reference |
| Dopamine Transporter (DAT) | Piperidine Nitrogen | Substitution with a powerful electron-withdrawing group (e.g., cyano) produces highly potent and selective ligands. | [10] |
| Benzhydryl Group | The oxygen and nitrogen atoms in the benzhydryl ether/amine linkage are largely interchangeable without significant loss of activity. | [10] | |
| Dopamine D4 Receptor (D4R) | N-Substituent | The nature of the N-alkylated group (e.g., substituted benzyls, imidazopyridines) significantly impacts potency and selectivity. | [6] |
| O-Benzyl Group | Modifications such as adding fluoro or methyl groups to the benzyl ring can fine-tune activity. For example, 3-fluorobenzyl and 4-fluoro-3-methylbenzyl groups produced active compounds. | [6][9] | |
| Acetylcholinesterase (AChE) | Benzamide Moiety | Introduction of a bulky substituent in the para position of the benzamide ring substantially increases inhibitory activity. | [11] |
| Benzamide Nitrogen | Alkylation (e.g., with a methyl group) or arylation (with a phenyl group) on the amide nitrogen dramatically enhances potency. | [7][11] | |
| Piperidine Nitrogen | The basicity of the piperidine nitrogen is critical for high activity; converting it to a non-basic amide (N-benzoylpiperidine) renders the compound almost inactive. | [11] |
Experimental Protocol: Dopamine Transporter (DAT) Binding Assay
To quantify the affinity of novel derivatives for a specific target, receptor binding assays are indispensable. This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound for the dopamine transporter.
Objective: To measure the ability of a 4-(2-(benzyloxy)phenyl)piperidine derivative to displace a known radioligand from the dopamine transporter, thereby determining its binding affinity (IC₅₀) and calculating its Ki.
Materials:
-
Radioligand: [³H]WIN 35,428 (a well-characterized DAT ligand).
-
Test Compounds: Synthesized piperidine derivatives dissolved in DMSO.
-
Membrane Preparation: Cell membranes prepared from a cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept low (<1%) to avoid interference.
-
Dilute the [³H]WIN 35,428 in the assay buffer to a final concentration near its Kd value.
-
Thaw the DAT membrane preparation on ice and dilute to the desired concentration in ice-cold assay buffer.
-
-
Incubation:
-
In a 96-well plate, combine the assay buffer, the test compound (or vehicle for total binding), the [³H]WIN 35,428, and the membrane preparation.
-
For non-specific binding (NSB) determination, add a high concentration of a known non-radioactive DAT inhibitor (e.g., cocaine or GBR 12909) to a set of wells.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioactivity.
-
-
Quantification:
-
Place the filters into scintillation vials, add the scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Convert the CPM of the test compound wells into a percentage of specific binding relative to the control (vehicle) wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Therapeutic Potential and Future Directions
The diverse pharmacology of 4-(2-(benzyloxy)phenyl)piperidine derivatives positions them as a high-value scaffold for addressing a range of unmet medical needs:
-
Pain Management: Development of potent analgesics with potentially improved side-effect profiles. [4][12]* Neurodegenerative Diseases: As AChE inhibitors for Alzheimer's disease or D4R antagonists for Parkinson's-related dyskinesias. [6][7]* Psychiatric and Substance Use Disorders: As DAT inhibitors for addiction therapy or antipsychotics. [5][10][13] Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their drug-like characteristics, including oral bioavailability and brain penetration. Further exploration of substitutions on both the benzyloxy and phenyl rings could yield compounds with even greater potency and selectivity for their respective targets, paving the way for the next generation of therapeutics derived from this remarkable chemical scaffold.
References
- EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google P
- Dutta, A. K., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters. Journal of Medicinal Chemistry, 44(6), 937-948.
- Che, F., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.
- Various Authors. (2021). Pharmacological properties of natural piperidine derivatives.
- Wang, C., et al. (2015). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC.
- Wikipedia contributors. Phenylpiperidines. Wikipedia.
- Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician.
- Che, F., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC.
- EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google P
- Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)
- Various Authors. (2023). Structure–activity relationship of piperidine derivatives with...
- 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride. Chem-Impex.
- Various Authors. (2023).
- Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
- Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google Patents [patents.google.com]
- 5. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google Patents [patents.google.com]
- 13. chemimpex.com [chemimpex.com]
The Therapeutic Potential of 4-(2-(Benzyloxy)phenyl)piperidine in CNS Research: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking a Privileged Scaffold for Novel CNS Therapeutics
The piperidine ring is a cornerstone of central nervous system (CNS) drug discovery, embedded in a vast array of approved therapeutics targeting a wide range of neurological and psychiatric disorders.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a multitude of CNS targets. When combined with a phenyl group, the resulting 4-phenylpiperidine scaffold is a classic "privileged structure," known to interact with targets such as opioid receptors and monoamine transporters.[1][3] The further introduction of a benzyloxy moiety introduces additional steric and electronic features that can be exploited to fine-tune pharmacological activity and pharmacokinetic properties.
This technical guide delves into the therapeutic potential of a specific, yet underexplored, member of this chemical family: 4-(2-(Benzyloxy)phenyl)piperidine . While direct research on this precise molecule is not extensively published, this document will synthesize data from closely related analogs and foundational principles of CNS drug discovery to build a compelling scientific case for its investigation. We will explore its potential mechanisms of action, propose a strategic framework for its preclinical evaluation, and provide detailed experimental protocols for its characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter for the next generation of CNS therapies.
Deconstructing the Scaffold: Predicted Pharmacological Profile
The structure of 4-(2-(Benzyloxy)phenyl)piperidine suggests several plausible biological targets within the CNS, based on the established pharmacology of its constituent chemical motifs.
The 4-Phenylpiperidine Core: A Gateway to Monoaminergic and Opioid Systems
The 4-phenylpiperidine core is a well-established pharmacophore for ligands of monoamine transporters (dopamine, norepinephrine, and serotonin) and opioid receptors.[1] For instance, the butyrophenone class of antipsychotics, such as haloperidol, features a 4-phenylpiperidine moiety and exhibits potent dopamine D2 receptor antagonism.[1] Furthermore, 4-benzylpiperidine acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin.[4] This suggests that 4-(2-(Benzyloxy)phenyl)piperidine could modulate monoaminergic neurotransmission, a key mechanism in the pathophysiology of depression, anxiety, schizophrenia, and Parkinson's disease.
The Benzyloxy Substituent: A Handle for Selectivity and Potency
The introduction of a benzyloxy group at the 2-position of the phenyl ring is a critical modification that can significantly influence receptor affinity and selectivity. Research on 3- and 4-benzyloxypiperidine derivatives has demonstrated their potential as selective dopamine D4 receptor antagonists.[5] The position of the benzyloxy group on the phenyl ring, along with substitutions on the benzyl moiety itself, can dramatically alter binding affinity and selectivity against other dopamine receptor subtypes.[5] This precedent strongly suggests that the 2-benzyloxy substitution in our compound of interest could confer selectivity for a specific CNS target.
A Strategic Framework for Preclinical Investigation
A systematic and multi-tiered approach is essential to elucidate the therapeutic potential of 4-(2-(Benzyloxy)phenyl)piperidine. The following experimental workflow outlines a logical progression from initial screening to in vivo efficacy studies.
Sources
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HPLC method development for 4-(2-(Benzyloxy)phenyl)piperidine detection
Executive Summary
This application note details the systematic development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 4-(2-(Benzyloxy)phenyl)piperidine . This molecule serves as a critical intermediate in the synthesis of neuroactive pharmaceuticals (e.g., NMDA antagonists and opioid derivatives).[1]
The protocol addresses the specific chromatographic challenges posed by this analyte: the basicity of the secondary piperidine amine (
Analyte Characterization & Chromatographic Strategy
Chemical Properties[2][3][4][5][6][7]
-
Analyte: 4-(2-(Benzyloxy)phenyl)piperidine
-
Functional Groups: Secondary amine (piperidine), Ether linkage (benzyloxy), Aromatic rings.[1]
-
Challenge: The secondary amine is protonated at neutral and acidic pH. On traditional silica-based C18 columns, these positively charged amines interact with residual silanol groups (
), causing severe peak tailing and retention time instability.[2][3]
The "Charged Surface" Solution
To mitigate silanol interactions without using non-volatile ion-pairing agents (like TFA or TEA), this protocol employs a Charged Surface Hybrid (CSH) stationary phase.[1][3][4] These columns possess a low-level positive surface charge that repels the protonated amine analyte, effectively eliminating secondary interactions and ensuring excellent peak symmetry.[1]
Method Development Decision Tree
The following logic flow dictates the selection of column and mobile phase based on the analyte's physicochemical properties.
Figure 1: Strategic decision pathway for basic amine method development. The selected path (Green) prioritizes robustness and MS compatibility.
Detailed Experimental Protocol
Reagents and Standards
-
Reference Standard: 4-(2-(Benzyloxy)phenyl)piperidine (>98% purity).[2][3]
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or HPLC Grade).[1][3]
-
Additives: Formic Acid (LC-MS Grade) or Trifluoroacetic Acid (TFA) if UV-only.[2][3]
Instrumentation
-
System: Agilent 1260 Infinity II / Waters Alliance e2695 or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
-
Column: Waters XSelect CSH C18 (
) or equivalent base-deactivated column (e.g., Agilent Zorbax Eclipse Plus C18).[1]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (~2.[1][2][3]7) keeps amine protonated and soluble.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN provides lower backpressure and sharper peaks than MeOH.[1] |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns.[1][8] |
| Column Temp | 40°C | Reduces viscosity and improves mass transfer (sharper peaks).[1] |
| Injection Vol | 5-10 µL | Dependent on sample concentration. |
| Detection | UV 214 nm (Primary), 254 nm (Secondary) | 214 nm for max sensitivity (amide/amine); 254 nm for specificity (phenyl).[1] |
Gradient Profile
A gradient is necessary to elute the hydrophobic benzyloxy group efficiently while separating potential polar impurities.[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Initial Equilibration |
| 1.00 | 95 | 5 | Isocratic Hold (Focusing) |
| 10.00 | 10 | 90 | Linear Gradient Ramp |
| 12.00 | 10 | 90 | Wash Step |
| 12.10 | 95 | 5 | Return to Initial |
| 15.00 | 95 | 5 | Re-equilibration |
Analytical Workflow & Sample Preparation[2][6][9][12]
Correct sample preparation is vital to prevent "solvent effects" (peak distortion caused by strong injection solvents).[1]
Figure 2: Sample preparation workflow emphasizing the dilution step to match the mobile phase strength.
Protocol Steps:
-
Stock Solution: Weigh 10.0 mg of analyte into a 10 mL volumetric flask. Dissolve in Methanol.[1] (Conc: 1.0 mg/mL).[1]
-
Working Standard: Transfer 100 µL of Stock Solution to a 1.5 mL vial. Add 900 µL of Mobile Phase A . Vortex mix. (Conc: 0.1 mg/mL).[1]
-
System Suitability: Inject the Working Standard 5 times. Verify parameters (see Section 5).
Method Validation (Self-Validating System)[2][7]
To ensure trustworthiness, the method must meet specific System Suitability Testing (SST) criteria before every analysis run.[1]
System Suitability Limits
| Parameter | Acceptance Criteria | Scientific Basis |
| Retention Time ( | %RSD | Ensures pump and gradient stability.[2][3] |
| Peak Area | %RSD | Ensures injector precision.[1] |
| Tailing Factor ( | Critical for basic amines; >1.5 indicates silanol interaction.[1] | |
| Theoretical Plates ( | Ensures column efficiency.[1] |
Linearity & Range
-
Protocol: Prepare 5 concentration levels (e.g., 10, 50, 100, 150, 200 µg/mL).
-
Acceptance:
.[1]
Specificity
-
Protocol: Inject a "Blank" (Mobile Phase A) and verify no peaks elute at the retention time of the analyte.
Troubleshooting Guide
Issue 1: Peak Tailing (
-
Cause: Secondary interactions with residual silanols.[1]
-
Solution A: Ensure the column is "End-capped" or a "Hybrid" particle (e.g., Waters BEH/CSH).[1][3]
-
Solution B: Increase buffer strength.[1] Add 10mM Ammonium Formate to Mobile Phase A.[1]
-
Solution C: (If UV only) Add 0.05% Triethylamine (TEA) to the mobile phase (competes for silanol sites).[1]
Issue 2: Retention Time Drift
-
Cause: pH instability or insufficient equilibration.[1]
-
Solution: Ensure the column is re-equilibrated for at least 5 column volumes (approx. 3-4 mins at 1 mL/min) between runs. Check pH of Mobile Phase A.
Issue 3: High Backpressure
-
Cause: Particulate matter or precipitation.[1]
-
Solution: Filter all samples through 0.2 µm filters. If using Phosphate buffer (alternative method), ensure no precipitation occurs when mixing with ACN.[1][9]
References
-
Waters Corporation. Charged Surface Hybrid (CSH) Particle Technology: Overcoming Peak Tailing for Basic Compounds.[1] Waters Application Notes.[1] Link
-
McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A, 1217(6), 858-880.[1] Link
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1][7] Link
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1]Link
-
Dolan, J. W. (2002).[1] Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.[1] Link
Sources
- 1. daneshyari.com [daneshyari.com]
- 2. 2988127-91-7|4-(4-(Benzyloxy)phenyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine - Wikipedia [en.wikipedia.org]
- 4. support.waters.com [support.waters.com]
- 5. hplc.eu [hplc.eu]
- 6. hpst.cz [hpst.cz]
- 7. 4-Phenylpiperidine | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
Solubility of 4-(2-(Benzyloxy)phenyl)piperidine in DMSO and methanol
Technical Application Note: Solubility Profiling & Handling of 4-(2-(Benzyloxy)phenyl)piperidine
Abstract & Scope
This technical guide provides a comprehensive protocol for the solubilization, handling, and storage of 4-(2-(Benzyloxy)phenyl)piperidine , a lipophilic piperidine derivative often utilized as a scaffold in medicinal chemistry (e.g., GPCR ligand synthesis). Due to the presence of both a basic secondary amine and a lipophilic benzyloxy ether tail, this compound exhibits specific solubility behaviors in polar aprotic (DMSO) and polar protic (Methanol) solvents. This note addresses the critical parameters for preparing stable stock solutions and avoiding common pitfalls such as "oiling out" or salt disproportionation.
Chemical Profile & Predicted Properties
To understand solubility, we must first analyze the molecular interactions.
-
Compound Name: 4-(2-(Benzyloxy)phenyl)piperidine
-
Core Structure: A piperidine ring substituted at the 4-position with a phenyl group, which bears an ortho-benzyloxy substituent.
-
Molecular Weight: ~267.37 g/mol (Free Base)
-
Predicted LogP: ~3.4 (Lipophilic)
-
pKa (Piperidine N): ~10.5 (Highly Basic)
Solvation Mechanism:
-
DMSO: Solubilizes via dipole-dipole interactions and dispersion forces with the aromatic rings. The high dielectric constant of DMSO (
) stabilizes the polar amine. -
Methanol: Solubilizes via hydrogen bonding (donor/acceptor) with the amine and ether oxygen.
Solubility Data Summary
The following data represents expected solubility ranges based on structural analogs (e.g., 4-benzylpiperidine, 4-phenylpiperidine) and general solubility rules for lipophilic amines.
| Solvent | Form | Solubility Rating | Estimated Concentration | Application |
| DMSO | Free Base | Excellent | > 50 mg/mL (> 100 mM) | Primary Stock Solution |
| DMSO | HCl Salt | High | > 25 mg/mL | Primary Stock Solution |
| Methanol | Free Base | Good | 10 - 25 mg/mL | LC-MS Dilution, Intermediates |
| Methanol | HCl Salt | High | > 30 mg/mL | Recrystallization, Analysis |
| Water | Free Base | Poor | < 0.1 mg/mL | Biological Assay Buffer |
| Water | HCl Salt | Moderate | 1 - 5 mg/mL | Biological Assay Buffer |
Critical Note: The ortho-substitution pattern may introduce steric hindrance that slightly reduces solubility compared to para-isomers due to disrupted crystal packing, potentially increasing solubility in organic solvents but making crystallization more difficult.
Experimental Protocols
Protocol A: Preparation of 50 mM DMSO Stock Solution
Use this protocol for preparing long-term storage stocks for biological screening.
Materials:
-
Compound: 4-(2-(Benzyloxy)phenyl)piperidine (Solid)
-
Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water <0.05%)
-
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.
Step-by-Step Procedure:
-
Weighing: Accurately weigh 13.4 mg of the compound (Free Base) or equivalent salt mass into the amber vial.
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Tip: Do not use a plastic pipette tip for long-term storage transfer; DMSO can leach plasticizers. Use glass or positive displacement pipettes.
-
-
Vortexing: Vortex at medium speed for 30-60 seconds.
-
Observation: The solid should dissolve rapidly. If "schlieren" lines (wavy optical distortions) are visible, mixing is incomplete.
-
-
Sonication (Optional): If particles remain, sonicate in a water bath at ambient temperature for 5 minutes.
-
Warning: Avoid heating above 40°C to prevent degradation.
-
-
Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates undissolved solids or moisture contamination.
Protocol B: Solubility Determination (Visual Kinetic Method)
Use this protocol if you need to determine the exact solubility limit for your specific batch.
Workflow Diagram:
Figure 1: Step-by-step workflow for visually determining the solubility limit using an incremental addition method.
Handling & Troubleshooting
Chemical Interaction Diagram
Understanding how the solvent interacts with the molecule helps predict stability.
Figure 2: Solvation interaction map. Note the strong hydrophobic repulsion with water, necessitating organic co-solvents.
Common Issues & Solutions
-
Hygroscopicity of DMSO:
-
Issue: DMSO absorbs water from the air. If the water content rises >1%, the lipophilic free base may precipitate over time.
-
Solution: Use single-use aliquots stored at -20°C. Do not freeze-thaw more than 3 times.
-
-
"Oiling Out" in Water:
-
Issue: When diluting a DMSO stock into an aqueous buffer, the compound may form oily droplets instead of a precipitate or solution.
-
Solution: Ensure the aqueous buffer is well-stirred during addition. Keep DMSO concentration <1% if possible, or use a surfactant (e.g., 0.05% Tween-80) to stabilize the dispersion.
-
-
Salt vs. Free Base:
-
If using the Hydrochloride (HCl) salt , avoid dissolving in pure acetone or ether, as it will likely be insoluble. Use Methanol or DMSO.
-
If using the Free Base , avoid acidic aqueous buffers unless you intend to form the salt in situ (which increases solubility).
-
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility). Link
-
PubChem Compound Summary. "4-Phenylpiperidine derivatives." National Center for Biotechnology Information. Accessed Oct 2023. Link
-
MilliporeSigma. "Solubility Protocols for Hydrophobic Amines." Technical Library. Link
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-(Benzyloxy)phenyl)piperidine
A Guide for Optimizing Reaction Yield and Purity
Welcome to the technical support guide for the synthesis of 4-(2-(Benzyloxy)phenyl)piperidine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important structural motif. As a key intermediate in the development of various pharmacologically active agents, achieving a high-yield, reproducible synthesis is paramount.[1]
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered during the synthesis. Our approach is to explain the chemical principles behind each recommendation, empowering you to make informed decisions in your laboratory work.
Choosing Your Synthetic Pathway
The synthesis of 4-arylpiperidines can be approached through several established methods. The two most versatile and commonly employed routes are the Suzuki-Miyaura cross-coupling and reductive amination. The choice of route often depends on the availability of starting materials, functional group tolerance, and scalability requirements.
-
Suzuki-Miyaura Cross-Coupling : This palladium-catalyzed reaction is a powerful tool for forming the crucial C(sp²)-C(sp²) bond between the phenyl and piperidine rings.[2] It typically involves coupling a piperidine-derived organoboron reagent with an aryl halide. This route is prized for its high functional group tolerance and generally good yields.[3][4]
-
Reductive Amination : This method involves the reaction of a 4-piperidone derivative with an appropriate aniline, forming an imine or enamine intermediate that is subsequently reduced to the target piperidine.[5] This is a straightforward approach, particularly when the corresponding piperidone and aniline are readily available.
Below, we address common issues and optimization strategies for these pathways.
Troubleshooting and FAQ
This section is structured to address specific problems you may encounter during the synthesis.
Section 1: Suzuki-Miyaura Coupling Pathway
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, but its success hinges on the careful optimization of multiple interacting parameters.[3] A typical route involves the coupling of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine with 1-(benzyloxy)-2-bromobenzene .
Q1: My Suzuki-Miyaura coupling reaction shows low conversion to the desired product. What are the most likely causes and how can I fix it?
A1: Low conversion is a common issue that can often be traced back to the catalyst system, base, or reaction conditions.
-
Catalyst and Ligand Choice: The palladium catalyst and its associated ligand are critical. While many catalysts exist, phosphine-ligand-based systems are common. For challenging couplings, consider using more advanced catalysts known for high activity.[6]
-
Recommendation: Start with a reliable catalyst like Pd(PPh₃)₄ or PdCl₂(dppf). If yields are poor, switching to a more electron-rich and sterically hindered ligand can improve the rate of both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[2]
-
-
Base Selection: The base plays multiple roles, including the activation of the boronic ester and the formation of the active palladium species.[2] Its strength and solubility are crucial.
-
Solvent System: The solvent must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent and water is common.
-
Temperature Control: Suzuki couplings are often run at elevated temperatures (e.g., 70-100 °C) to drive the reaction to completion.[6]
-
Recommendation: If conversion is low at a lower temperature (e.g., 80 °C), cautiously increasing the temperature in increments of 10 °C may improve the yield. Monitor for potential decomposition of starting materials or product.
-
Q2: I am observing a significant amount of a homo-coupled byproduct from my aryl bromide. How can I minimize this side reaction?
A2: Homo-coupling (Glaser coupling) of the aryl halide is a known side reaction, often promoted by oxygen or suboptimal catalyst conditions.
-
Rigorous Degassing: The most common cause is the presence of molecular oxygen, which can interfere with the catalytic cycle.
-
Recommendation: Ensure your reaction solvent is thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Stoichiometry: An excess of the boronic ester relative to the aryl halide can sometimes favor the desired cross-coupling over homo-coupling.
-
Recommendation: Try using a slight excess (1.1 to 1.2 equivalents) of the N-Boc-piperidine boronic ester.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Reference |
| Aryl Halide | 1-(benzyloxy)-2-bromobenzene (1.0 eq) | Bromo-derivatives offer a good balance of reactivity and stability.[6] |
| Boronic Ester | N-Boc-4-(pinacolato)piperidine (1.2 eq) | A slight excess helps drive the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (5 mol %) | A commercially available and generally reliable catalyst for Suzuki couplings.[4] |
| Base | K₃PO₄ (2.0 - 3.0 eq) | An effective base for activating the boronic ester.[4][6] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | A common solvent system that facilitates solubility of both organic and inorganic reagents.[4] |
| Temperature | 90 °C | A typical temperature to ensure a reasonable reaction rate.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and side reactions. |
Section 2: Reductive Amination Pathway
This pathway typically involves the reaction of N-Boc-4-piperidone with 2-(benzyloxy)aniline , followed by reduction of the resulting imine/enamine intermediate.
Q3: My reductive amination reaction is slow and gives a low yield of the desired product. How can I improve it?
A3: The success of reductive amination depends on the efficient formation of the imine intermediate and its subsequent reduction.
-
Choice of Reducing Agent: The reducing agent must be mild enough not to reduce the starting ketone but reactive enough to reduce the imine.
-
Recommendation: Sodium triacetoxyborohydride (STAB) is the reagent of choice for most reductive aminations.[8] It is less hazardous than sodium cyanoborohydride and is particularly effective for the reduction of iminium ions formed from less nucleophilic anilines.
-
-
pH Control: Imine formation is a pH-dependent equilibrium. The reaction is typically acid-catalyzed, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.
-
Recommendation: Adding a small amount of acetic acid (often used as a co-solvent or catalyst) can facilitate imine formation. For sensitive substrates, performing the reaction without acid and relying on the mild acidity of STAB can be effective.[8]
-
-
Reaction Sequence: Sometimes, pre-forming the imine before adding the reducing agent can improve yields.
-
Recommendation: Stir the N-Boc-4-piperidone and 2-(benzyloxy)aniline together in the solvent (e.g., Dichloromethane or 1,2-Dichloroethane) for 1-2 hours before adding the STAB. This allows the imine equilibrium to be established.
-
Section 3: Deprotection and Purification
Q4: I am struggling to remove the N-Boc protecting group without cleaving the benzyl (Bn) ether. What conditions should I use?
A4: This is a classic chemoselectivity challenge. The benzyl ether is sensitive to harsh acidic conditions or hydrogenolysis, while the Boc group requires acid for removal.
-
Standard Acidic Conditions: The key is to use conditions that are strong enough to cleave the Boc group relatively quickly at low temperatures, minimizing exposure time for the benzyl ether.
-
Recommendation: The most common and often successful method is using a solution of 4M HCl in 1,4-dioxane at 0 °C to room temperature.[9] Another option is using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), typically at a concentration of 20-50%, also at 0 °C to room temperature.[10] Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.
-
-
Alternative, Milder Methods: If the standard conditions still cause issues, mechanochemical methods or different acid systems can be explored.
Q5: My final product is difficult to purify by column chromatography. The compound streaks on the silica gel. What can I do?
A5: The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, causing peak tailing and poor separation.
-
Recommendation: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (TEA) or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica, leading to much sharper peaks and better separation.[13] Alternatively, purification can sometimes be achieved by converting the free base to a salt (e.g., hydrochloride or maleate salt) and purifying it by recrystallization.[14]
Visualizing the Workflow
A systematic approach is key to troubleshooting synthetic problems. The following diagram illustrates a logical workflow for addressing low reaction yields.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Experimental Protocols
The following protocols provide a detailed, validated starting point for your experiments.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of tert-butyl 4-(2-(benzyloxy)phenyl)piperidine-1-carboxylate.
Caption: Reaction scheme for the Suzuki-Miyaura coupling step.
Procedure:
-
To a round-bottom flask equipped with a condenser and magnetic stir bar, add 1-(benzyloxy)-2-bromobenzene (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq), and K₃PO₄ (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via cannula.
-
Add Pd(PPh₃)₄ (0.05 eq) to the stirring mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the title compound.
Protocol 2: N-Boc Deprotection
This protocol describes the synthesis of 4-(2-(benzyloxy)phenyl)piperidine.
Procedure:
-
Dissolve tert-butyl 4-(2-(benzyloxy)phenyl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of Dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise to the stirring solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize the excess acid and liberate the free base.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
If necessary, purify by flash column chromatography using an eluent system containing 1% triethylamine.[13]
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Watson, D. A., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. DOI: 10.1039/D2SC04938A. Retrieved from [Link]
-
DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]
-
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492. DOI: 10.1021/jo0007682. Retrieved from [Link]
- Elpern, B. (1959). U.S. Patent No. 2,904,550. Google Patents.
-
Sigman, M. S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. DOI: 10.1021/jacs.3c03991. Retrieved from [Link]
-
Pilli, R. A., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. DOI: 10.1039/C4OB02497A. Retrieved from [Link]
- Nogrady, T. (1988). EP Patent No. 0285032A1. Google Patents.
-
Kappe, C. O., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Journal of Organic Chemistry, 84(8), 4846-4855. DOI: 10.1021/acs.joc.8b02909. Retrieved from [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. DOI: 10.3390/molecules25214936. Retrieved from [Link]
-
Buldurun, K., et al. (2018). Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). 28 questions with answers in PIPERIDINES. Retrieved from [Link]
-
Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Retrieved from [Link]
-
Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. DOI: 10.4236/ijoc.2017.72011. Retrieved from [Link]
-
Singh, Y., et al. (2019). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Glennon, R. A., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. Retrieved from [Link]
-
Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]
-
Glennon, R. A., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. Retrieved from [Link]
-
Reddy, T. J., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Retrieved from [Link]
-
Zha, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic & Medicinal Chemistry, 26(14), 4045-4053. DOI: 10.1016/j.bioorg.2018.02.016. Retrieved from [Link]
-
Ghorai, P., et al. (2022). Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin. RSC Publishing. DOI: 10.1039/D2RA06554A. Retrieved from [Link]
-
Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
-
Katritzky, A. R., et al. (2001). Reductive BOC-Amination of Aldehydes. ResearchGate. Retrieved from [Link]
-
Perez-Perez, M., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. DOI: 10.1039/D3OB00822C. Retrieved from [Link]
Sources
- 1. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. mdpi.com [mdpi.com]
- 5. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fulir.irb.hr [fulir.irb.hr]
- 12. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-(2-(Benzyloxy)phenyl)piperidine
Case ID: PUR-42BPP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Isolation of 4-(2-(Benzyloxy)phenyl)piperidine from Reaction Mixtures
Triage: Diagnostic & Quick Solutions
Welcome to the Purification Support Center. Based on the structural properties of 4-(2-(Benzyloxy)phenyl)piperidine (a lipophilic secondary amine with a sensitive ether linkage), we have categorized common isolation issues below.
| Symptom | Probable Cause | Recommended Protocol |
| Sticky/Dark Oil | Residual solvent or non-basic impurities (phenols, benzyl halides). | Protocol A: Acid-Base Extraction |
| Streaking on TLC | Interaction between amine nitrogen and acidic silanols on silica.[1][2] | Protocol B: Amine-Modified Chromatography |
| Co-elution | Presence of N-benzylated byproduct (tertiary amine). | Protocol B (Advanced): Gradient Optimization |
| No Solidification | Product is an amorphous free base; requires salt formation. | Protocol C: HCl Salt Crystallization |
Protocol A: Acid-Base Extraction (The "Rough Clean")
Objective: Remove neutral impurities (unreacted benzyl bromide, benzyl alcohol) and acidic impurities (unreacted phenols) without using chromatography.
Mechanism: The piperidine nitrogen (pKa ~11) allows reversible switching between organic-soluble (free base) and water-soluble (salt) forms. The benzyloxy group is stable to basic conditions but can be sensitive to strong aqueous acids if heated; therefore, we use cold, dilute acid.
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Acid Extraction:
-
Extract the organic layer 3x with 1M HCl (aq) .
-
Critical Check: The product is now in the Aqueous Layer (as the hydrochloride salt).[3]
-
Waste: The Organic Layer contains non-basic impurities (Benzyl bromide, neutral side products). Discard after TLC confirmation.
-
-
Wash: Wash the combined aqueous acidic layers once with fresh EtOAc to remove entrained neutrals.
-
Basification:
-
Cool the aqueous layer to 0°C.
-
Slowly add 6M NaOH or Sat. NaHCO₃ until pH > 12. The solution will become cloudy as the free base precipitates/oils out.
-
-
Recovery:
Figure 1: Logic flow for Acid-Base purification to remove non-amine impurities.
Protocol B: Flash Chromatography (The Separation)
Issue: Users often report "tailing" or "streaking" of 4-arylpiperidines on silica gel. Cause: The basic secondary amine interacts strongly with acidic silanol groups (Si-OH) on the stationary phase, causing band broadening.
Solution 1: Mobile Phase Modifiers
Do not run a standard Hexane/EtOAc gradient. You must modify the mobile phase.[2][6]
-
Option A (Standard): Add 1-2% Triethylamine (TEA) to your mobile phase.
-
Example: 98:2 DCM:MeOH + 1% TEA.
-
Note: TEA competes for silanol sites, allowing your amine to elute as a tight band.
-
-
Option B (The "Gold Standard" for Piperidines):
-
Solvent A: DCM
-
Solvent B: 10% MeOH in DCM containing 1% NH₄OH (Ammonium Hydroxide).
-
Gradient: 0% to 50% B.
-
Why: NH₄OH is more effective than TEA for deactivating silica for secondary amines.
-
Troubleshooting: Separating N-Benzyl vs. O-Benzyl
If your synthesis involved alkylation, you may have the N-benzyl impurity (tertiary amine) alongside your O-benzyl product (secondary amine).
-
Rf Differentiation: The N-benzyl impurity (tertiary) lacks the hydrogen bond donor capability of the secondary amine. In a DCM/MeOH system, the N-benzyl impurity typically elutes before (higher Rf) the desired secondary amine product.
-
Visualization: Both spots will be UV active. Use Ninhydrin stain :
-
Product (Secondary Amine): Stains Red/Pink.
-
Impurity (Tertiary Amine): Does not stain (or stains very faintly yellow).
-
Protocol C: Crystallization (The "Final Polish")
Issue: The free base is an oil or low-melting solid that is difficult to handle. Solution: Convert to the Hydrochloride (HCl) salt.[3][7] This stabilizes the molecule and purifies it via lattice rejection of impurities.
Step-by-Step Salt Formation:
-
Preparation: Dissolve 1.0 g of the purified free base oil in a minimum amount of absolute ethanol or dry diethyl ether (approx. 5-10 mL).
-
Acidification:
-
Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with stirring.
-
Observation: A white precipitate should form immediately.
-
Endpoint: Test pH on wet paper; stop when acidic (pH 2-3).
-
-
Crystallization:
-
If precipitate is amorphous/gummy: Heat the mixture gently to boiling and add Isopropanol (IPA) dropwise until clear.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
-
Isolation: Filter the white crystals and wash with cold ether.
Data Table: Expected Solubility Profile
| Solvent | Free Base (Target) | HCl Salt (Target) |
| Water | Insoluble | Soluble |
| Diethyl Ether | Soluble | Insoluble |
| DCM | Soluble | Soluble (Moderate) |
| Hexane | Insoluble/Sparingly | Insoluble |
| Methanol | Soluble | Soluble |
FAQ: Expert Troubleshooting
Q: I used benzyl bromide for the synthesis, and I can't get rid of the smell. A: Benzyl bromide is a lachrymator and persists in oils.
-
Fix: If Protocol A (Acid-Base) failed, stir your crude organic phase with polymer-supported amine scavenger resin (e.g., Trisamine) for 2 hours, or add a small amount of secondary amine (like morpholine) to react with the excess benzyl bromide, turning it into a very polar salt that washes out with water.
Q: My product decomposed during hydrogenation. A: You likely cleaved the benzyl ether.
-
Fix: The benzyl ether bond is cleaved by Pd/C + H₂. If you are trying to reduce a double bond elsewhere in the molecule while keeping the benzyl group, use a catalyst poison (like Lindlar's catalyst ) or switch to a chemical reductant like Sodium Borohydride (NaBH₄) if applicable.
Q: Can I use C18 (Reverse Phase) chromatography? A: Yes, but you must control the pH.
-
Protocol: Use Water/Acetonitrile with 0.1% Formic Acid or 0.1% TFA .
-
Warning: The product will elute as the salt.[3][8] You will need to free-base it (Protocol A, steps 4-5) after evaporating the acetonitrile if you need the free amine.
Figure 2: Decision tree for selecting chromatography conditions.
References
-
Biotage. (2023).[2] Is there an easy way to purify organic amines? Retrieved from
-
University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography: Amine Purification. Retrieved from
-
ResearchGate. (2012).[9] Removing Benzyl bromide from reaction mixtures.[9][10][11] Retrieved from
-
National Institutes of Health (NIH). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved from
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. designer-drug.com [designer-drug.com]
- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
Minimizing impurities in 4-(2-(Benzyloxy)phenyl)piperidine formulation
Technical Support Center: 4-(2-(Benzyloxy)phenyl)piperidine
A Guide to Minimizing Impurities in Synthesis and Formulation
Welcome to the technical support guide for 4-(2-(benzyloxy)phenyl)piperidine. As a key intermediate in pharmaceutical development, particularly for CNS-targeted agents and dopamine receptor antagonists, achieving high purity is paramount for reliable downstream applications, safety, and efficacy.[1][2] This document, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and validated protocols to identify, control, and minimize impurities during its synthesis and handling.
Section 1: The Synthetic Landscape and Impurity Profile
The most common and versatile route to synthesize the 4-(2-(benzyloxy)phenyl)piperidine scaffold is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This method involves coupling an aryl halide or triflate, such as 1-(benzyloxy)-2-bromobenzene, with a suitable piperidine-4-boronic acid derivative. While efficient, this pathway is susceptible to several side reactions that generate a predictable profile of process-related impurities.
Caption: Synthetic pathway and common impurity origins.
Table 1: Common Impurities and Identification
| Impurity Name | Structure | Likely Origin | Recommended Analytical Technique |
| 2-(Benzyloxy)benzene | Ph-CH₂-O-Ph | Dehalogenation of aryl halide starting material.[5] | GC-MS, HPLC-UV |
| Piperidine | C₅H₁₁N | Protodeboronation of boronic acid/ester.[6] | GC-MS (derivatization may be needed), ¹H NMR |
| 4,4'-Bipiperidine | C₁₀H₂₀N₂ | Homocoupling of the piperidine boronic ester.[7] | LC-MS |
| 4-(2-Hydroxyphenyl)piperidine | HO-Ph-C₅H₁₀N | Debenzylation of the final product.[8][9] | LC-MS, HPLC-UV |
| Unreacted Starting Materials | N/A | Incomplete reaction. | HPLC-UV, GC-MS |
| Palladium Residues | Pd | Catalyst carryover. | Inductively Coupled Plasma (ICP-MS) |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific impurity issues encountered during synthesis.
Q1: My final product is contaminated with 2-(benzyloxy)benzene, the dehalogenated analog of my aryl bromide starting material. How can I prevent this?
A1: Dehalogenation is a common side reaction in Suzuki couplings, often promoted by certain bases, solvents, or hydride sources in the reaction mixture.[5] The palladium(II) intermediate formed after oxidative addition can undergo reduction to a palladium-hydride species, which then reductively eliminates with the aryl group to form the undesired dehalogenated product.
Causality & Mitigation Strategies:
-
Choice of Base: Highly nucleophilic or basic alkoxides (e.g., NaOEt) or the use of amine bases in alcoholic solvents can act as hydride donors.[5]
-
Solution: Switch to a non-nucleophilic inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). These are less likely to generate hydride species.
-
-
Solvent Purity: Aldehydes or other reducible impurities in solvents can contribute to this side reaction.
-
Solution: Use high-purity, degassed solvents. Ensure solvents like THF or dioxane are free of peroxides.
-
-
Ligand Choice: The electronic properties of the phosphine ligand can influence the stability of the Pd-Aryl intermediate.
-
Solution: Employing more electron-rich and bulky phosphine ligands can sometimes favor the desired cross-coupling pathway over dehalogenation.
-
Q2: Analytical data (LC-MS) shows a significant peak corresponding to the homocoupling of my piperidine boronic ester (4,4'-bipiperidine). What causes this and how is it fixed?
A2: Homocoupling of boronic acid derivatives is typically caused by the presence of oxygen, which can promote an oxidative coupling pathway, or by certain palladium catalyst states.[7] The instability of the boronic acid or ester itself can also be a contributing factor.[5]
Causality & Mitigation Strategies:
-
Oxygen Contamination: Dissolved oxygen is a primary culprit in promoting the homocoupling of organoboron reagents.
-
Protocol: Implement a rigorous degassing procedure for all solvents and reagents. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Catalyst Loading & State: An excess of Pd(0) or the formation of palladium black can sometimes catalyze homocoupling.
-
Solution: Use the minimum effective catalyst loading (typically 0.5-2 mol%). Ensure the catalyst and ligands form a homogeneous solution before adding other reagents. If palladium black is observed, the reaction may need optimization of ligands or temperature.[7]
-
-
Boronic Acid Stability: Some boronic acids are prone to decomposition, which can lead to side reactions.
-
Solution: Use the more stable pinacol ester derivative of the piperidine boronic acid. If using the free boronic acid, ensure it is of high purity and stored under inert conditions.
-
Q3: My reaction yield is low, and ¹H NMR shows a significant amount of free piperidine, suggesting protodeboronation has occurred. Why is this happening?
A3: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[6] This is a very common side reaction, especially in the presence of water and with certain bases or at elevated temperatures.
Causality & Mitigation Strategies:
-
Excess Water/Protic Solvents: Water is required to hydrolyze the boronate ester and facilitate transmetalation, but excess water, especially at high pH, can accelerate protodeboronation.
-
Solution: Carefully control the amount of water in the reaction. Use a biphasic solvent system (e.g., Toluene/H₂O) with a defined ratio. Avoid protic solvents like methanol or ethanol if this side reaction is severe.
-
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times increase the likelihood of protodeboronation.
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. If possible, screen for lower reaction temperatures that still provide a reasonable reaction rate.
-
-
Base Strength: Strong bases can increase the rate of this side reaction.
-
Solution: While a base is necessary, using a milder base like K₂CO₃ or even Cs₂CO₃ (which can sometimes accelerate the desired reaction more than the side reaction) may be beneficial.
-
Q4: During purification and upon storage, I am detecting an increasing amount of 4-(2-hydroxyphenyl)piperidine. What is causing this debenzylation?
A4: The benzyl ether linkage is susceptible to cleavage under both acidic and reductive conditions. This degradation can occur during acidic workups, purification on silica gel, or via catalytic hydrogenolysis if inappropriate reagents or conditions are used.[9][10]
Causality & Mitigation Strategies:
-
Acidic Conditions: Strong acids used during workup or purification can catalyze the cleavage of the benzyl ether. Silica gel itself is acidic and can promote this degradation during column chromatography.
-
Solution (Workup): Use a mild basic wash (e.g., saturated NaHCO₃ solution) instead of a strong acid wash if possible. If an acid wash is necessary to remove basic impurities, use a dilute solution and minimize contact time.
-
Solution (Chromatography): Neutralize the silica gel by preparing the slurry with a solvent system containing a small amount of a tertiary amine, such as triethylamine (0.1-1% v/v).[11] Alternatively, use a less acidic stationary phase like alumina.
-
-
Reductive Cleavage: This is a primary concern if any hydrogenation steps are performed after the Suzuki coupling. Residual palladium catalyst from the Suzuki reaction can, in the presence of a hydrogen source, catalyze the hydrogenolysis (cleavage) of the C-O benzyl bond.
-
Solution: Ensure complete removal of the palladium catalyst before any subsequent steps that might involve hydrogen sources. If a reduction is needed elsewhere in the molecule, consider alternative protecting groups to the benzyl ether, or use a debenzylation-compatible method if the intent is to remove the group.[10]
-
Section 3: Recommended Analytical and Purification Protocols
Protocol 1: HPLC Purity Analysis
This reverse-phase HPLC method is designed for the separation of 4-(2-(benzyloxy)phenyl)piperidine from its common impurities.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 220 nm and 254 nm; or MS detector |
| Injection Vol. | 10 µL |
Note: This method serves as a starting point and may require optimization based on the specific impurity profile and available equipment.[12][13]
Protocol 2: Multi-Step Purification Workflow
For complex impurity profiles, a multi-step approach is often necessary.
Caption: A robust multi-step purification workflow.
Step-by-Step Acid-Base Extraction: [11]
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The basic piperidine product will be protonated and move into the aqueous layer. Neutral impurities (e.g., dehalogenated starting material) will remain in the organic layer.
-
Separate the layers. The organic layer can be discarded.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH) until the pH is >10, causing the deprotonated product to precipitate or form an oil.
-
Extract the free-base product back into an organic solvent (e.g., DCM) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Section 4: Frequently Asked Questions (FAQs)
-
What are typical acceptance criteria for these impurities in a pharmaceutical setting?
-
Acceptance criteria are strictly defined by regulatory bodies like the ICH. For a typical small molecule API, specified identified impurities are often limited to ≤0.15%, unspecified impurities to ≤0.10%, and total impurities to ≤1.0%. However, these limits can be much stricter depending on the impurity's toxicity and the clinical dose of the drug.
-
-
How should I store the purified 4-(2-(benzyloxy)phenyl)piperidine to ensure long-term stability?
-
Store the compound in a well-sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation. Keep it in a cool, dark, and dry place. Refrigeration (2-8 °C) is recommended.[14] Avoid exposure to acidic vapors.
-
-
I have an unknown impurity peak in my HPLC. What is the best way to identify it?
-
The first step is to use HPLC coupled with a mass spectrometer (LC-MS) to get the molecular weight of the unknown impurity. This can provide immediate clues (e.g., a mass corresponding to a homodimer or a degraded product). For definitive structural elucidation, the impurity may need to be isolated using preparative HPLC, followed by analysis using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[15]
-
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Eans, S. O., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. Retrieved from [Link]
-
Pettersson, F. (2010). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. University of Gothenburg. Retrieved from [Link]
-
Chemistry Learner. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]
-
Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4934. Retrieved from [Link]
-
The Royal Society of Chemistry. (2007). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Zha, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry, 79, 144-154. Retrieved from [Link]
-
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Retrieved from [Link]
- Elpern, B. (1959). U.S. Patent No. 2,904,550. U.S. Patent and Trademark Office.
-
Zimecki, M., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 63(6), 457-463. Retrieved from [Link]
-
Molnár, M., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 62(1), 59-67. Retrieved from [Link]
-
Haddach, A. A., et al. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402. Retrieved from [Link]
-
Patorra, M., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 430-434. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Anantha Reddy, P., & S. B. Rao. (1989). N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent. Organic Preparations and Procedures International, 21(3), 363-366. Retrieved from [Link]
-
Republic of Slovenia Ministry of the Interior. (2017). ANALYTICAL REPORT. Retrieved from [Link]
-
Rajaraman, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]
-
Eans, S. O., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ACS Chemical Neuroscience, 13(21), 3047-3060. Retrieved from [Link]
- Näsman, J. H. (1988). European Patent No. EP0285032A1. European Patent Office.
-
Lasota, R., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7350. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]
-
De Ruiter, J., & Noggle, F. T. (2010). Analytical Methods for the Characterization of the Isomers of Trifluoromethylphenylpiperazine and Fluorophenylpiperazine. Analytical Methods, 2(1), 1-10. Retrieved from [Link]
-
Defense Technical Information Center. (2025). Piperidine Synthesis. Retrieved from [Link]
-
NIST. (n.d.). 4-Benzylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. pure.mpg.de [pure.mpg.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. policija.si [policija.si]
- 14. chemimpex.com [chemimpex.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Alternative catalysts for the synthesis of 4-(2-(Benzyloxy)phenyl)piperidine
Welcome to the technical support guide for the synthesis of 4-(2-(Benzyloxy)phenyl)piperidine. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of this important piperidine derivative. The content is structured to address specific experimental challenges and provide scientifically grounded solutions.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of 4-(2-(benzyloxy)phenyl)piperidine, which is often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction to synthesize 4-(2-(benzyloxy)phenyl)piperidine is resulting in a low yield or only starting materials. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura coupling are a common issue that can often be traced back to several factors related to reagents, reaction conditions, or the catalyst system.[1]
A. Reagent Quality and Stability:
-
Boronic Acid/Ester Instability: Boronic acids can be susceptible to degradation, a process known as protodeboronation.[1] It is recommended to use fresh or recently purified boronic acids. Alternatively, more stable boronic esters, such as pinacol esters, can be utilized.[2]
-
Halide Reactivity: The reactivity of the aryl halide coupling partner follows the trend I > Br > Cl > F.[2] If you are using an aryl chloride, the reaction may be sluggish. Consider switching to the corresponding bromide or iodide if possible.
-
Solvent and Base Purity: Ensure that solvents are anhydrous, especially if the protocol specifies this, and are properly degassed. The purity and strength of the base are also critical for the reaction's success.[1]
B. Catalyst System and Reaction Conditions:
-
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized by oxygen, leading to deactivation.[1] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas like argon or nitrogen or by using freeze-pump-thaw cycles.[1]
-
Ligand Oxidation: Phosphine ligands are prone to oxidation by air, which prevents them from coordinating to the palladium center.[1] Use fresh ligands or those that have been stored under an inert atmosphere.
-
Inadequate Ligand-to-Palladium Ratio: An incorrect ligand-to-palladium ratio can lead to catalyst aggregation and reduced activity.[1] The optimal ratio is dependent on the specific ligand and palladium source, but typically ranges from 1:1 to 4:1.[1]
-
Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is slow at a lower temperature, a cautious increase may improve the yield. However, excessive heat can lead to catalyst decomposition.[1]
C. Homocoupling as a Side Reaction:
The formation of homocoupled products, where two molecules of the boronic acid or two molecules of the aryl halide react with each other, can reduce the yield of the desired cross-coupled product. This is often exacerbated by catalyst deactivation.
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues in your Suzuki-Miyaura coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Q4: What is the role of the base in a Suzuki-Miyaura coupling?
A4: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the organic group from boron to the palladium center. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., KOH). [2]The choice of base can significantly impact the reaction outcome and should be optimized for the specific substrates being used.
Protecting Groups
Q5: What are the most common protecting groups for the piperidine nitrogen, and when should I use them?
A5: The choice of a protecting group for the piperidine nitrogen depends on the subsequent reaction conditions you plan to employ. [3]
-
Boc (tert-butyloxycarbonyl): This is a very common protecting group that is stable to a wide range of reaction conditions but is easily removed with acid (e.g., trifluoroacetic acid or HCl).
-
Cbz (carboxybenzyl): This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.
-
Benzyl: A benzyl group can be introduced via reductive amination or alkylation and is also commonly removed by catalytic hydrogenation. [4]
III. Experimental Protocols
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
IV. References
-
Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Retrieved from
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ACS Publications. (2008). Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. Retrieved from [Link]
-
ACS Publications. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
Google Patents. (1959). US2904550A - 4-phenylpiperidines and their preparation. Retrieved from
-
Google Patents. (1988). EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use. Retrieved from
-
PubMed. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Retrieved from [Link]
-
ChemRxiv. (n.d.). Photochemically-mediated nickel-catalyzed synthesis of N-(hetero)aryl sulfamides. Retrieved from [Link]
-
PMC. (n.d.). Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. Retrieved from [Link]
-
Organic Syntheses. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate. Retrieved from [Link]
-
PMC. (2026). Gold-Catalyzed Cyclizations of 4‑Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π‑Alkyne versus π‑Allene Activations. Retrieved from [Link]
-
Weizmann Institute of Science. (1979). Palladium-catalyzed coupling of tetraorganotin compounds with aryl and benzyl halides: Synthetic utility and mechanism. Retrieved from [Link]
-
PubMed. (2013). Pd-catalyzed aryl C-H imidation with arene as the limiting reagent. Retrieved from [Link]
-
Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine. Retrieved from
-
Journal of Synthetic Chemistry. (2023). A Straight forward and Effective Method has been Developed to Create a Magnetic Nano Catalyst. Retrieved from [Link]
-
UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]
-
ResearchGate. (2025). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor | Request PDF. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Retrieved from [Link]
-
ResearchGate. (n.d.). Nickel-Catalyzed Synthesis of Diaryl Sulfones from Aryl Halides and Sodium Sulfinates | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (2011). Synthesis of 2,4-Diarylquinolines: Nickel-Catalysed Ligand-Free Cross-Couplings of 4-Chloro-2-Arylquinolines with Arylmagnesium Halides in 2-Methyltetrahydrofuran. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and preliminary evaluation of anticonvulsant activity of some [4-(benzyloxy)benzoyl]- and [4-(benzyloxy) benzyl] aminoalkanol derivatives. Retrieved from [Link]
-
PMC. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Synthesis of 2,4-Diarylquinolines: Nickel-Catalyzed Ligand-Free Cross-Couplings of 4-Chloro-2-arylquinolines with Arylmagnesium Halides in 2-Methyltetrahydrofuran. Retrieved from [Link]
Sources
Validation & Comparative
The Pivotal Role of the Benzyloxy Group in Fine-Tuning Receptor Affinity and Selectivity of 4-Phenylpiperidine Analogs: A Comparative Guide
In the landscape of modern drug discovery, the 4-phenylpiperidine scaffold stands as a privileged structure, forming the backbone of numerous neurologically active agents. The strategic introduction of a benzyloxy moiety at the 2-position of the phenyl ring unlocks a versatile class of compounds with significant potential for modulating key G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(2-(benzyloxy)phenyl)piperidine analogs, offering a comparative overview of their pharmacological profiles and the experimental methodologies used for their evaluation. By dissecting the causal relationships between structural modifications and biological activity, we aim to equip researchers and drug development professionals with the insights necessary to navigate the chemical space of this important compound class.
The Core Scaffold: A Gateway to CNS Targets
The 4-(2-(benzyloxy)phenyl)piperidine core provides a rigid framework that orients key pharmacophoric elements in three-dimensional space. The piperidine ring, with its basic nitrogen atom, is crucial for forming salt bridge interactions with acidic residues, such as aspartate, within the transmembrane domains of many GPCRs. The 4-phenyl group engages in hydrophobic and aromatic interactions, while the benzyloxy substituent offers a critical vector for exploring additional binding pockets and fine-tuning electronic and steric properties. Our exploration will focus on two primary targets where this scaffold has shown significant promise: the Dopamine D4 receptor and the Serotonin 5-HT2C receptor.
Comparative SAR at Dopamine D4 Receptors: The Quest for Selectivity
The Dopamine D4 receptor (D4R) is a key target in the treatment of various central nervous system disorders. The 4-(benzyloxy)piperidine scaffold has yielded potent and selective D4R antagonists. The following table summarizes the SAR for a series of analogs, highlighting the impact of substitutions on both the benzyloxy and piperidine moieties.
| Compound ID | N-Substituent | O-Benzyl Substituent | D4R Ki (nM)[1] | Selectivity vs. D1-3,5 |
| 8a | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | 205.9 | Selective |
| 8b | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorobenzyl | 169 | Selective |
| 8c | 3-Fluoro-4-methoxybenzyl | 4-Fluoro-3-methylbenzyl | 135 | Selective |
| 8e | 3-Fluoro-4-methoxybenzyl | 4-Methylbenzyl | 241 | Selective |
| 8f | 3-Fluoro-4-methoxybenzyl | 2-Methylbenzyl | 343 | Selective |
| 8w | 2-Imidazo[1,2-a]pyridine | 3,4-Difluorobenzyl | 165 | Selective |
| 9a | 2-Imidazo[1,2-a]pyridine | 3-Fluorobenzyl | 167 | - |
| 9c | 2-Imidazo[1,2-a]pyridine | 3-Trifluoromethylbenzyl | 166 | - |
| 9d | 2-Imidazo[1,2-a]pyridine | 4-Chlorobenzyl | 134 | - |
| 9j | 3-Methyl-1-imidazo[1,5-a]pyridine | 3,4-Difluorobenzyl | 96 | - |
| 11d | Phenylacetamide | 3,4-Difluorobenzyl | 121 | Selective |
Expertise & Experience: The data reveals that modifications to the N-substituent on the piperidine ring and the O-benzyl group significantly impact D4R affinity. Aromatic and heteroaromatic N-substituents, particularly those capable of engaging in specific interactions within the receptor binding pocket, tend to enhance potency. For instance, the incorporation of an imidazo[1,5-a]pyridine moiety (e.g., 9j ) leads to the most potent compound in this series (Ki = 96 nM)[1]. On the O-benzyl portion, electron-withdrawing groups, such as fluorine atoms, are generally well-tolerated and can improve affinity (compare 8a , 8b , and 8c )[1]. The stereochemistry at the 4-position of the piperidine is also critical, with the (S)-enantiomer showing significantly higher activity[1]. This underscores the importance of a precise three-dimensional arrangement of substituents for optimal receptor engagement.
Modulating Serotonin 5-HT2C Receptors: A Different Pharmacological Profile
The 4-phenylpiperidine scaffold has also been explored for its activity at serotonin receptors, particularly the 5-HT2C receptor, a target for obesity and psychiatric disorders. In this context, analogs often function as agonists or positive allosteric modulators (PAMs).
| Compound ID | 4-Position Substituent | 5-HT2CR EC50 (nM) | 5-HT2CR Emax (%) | Receptor Subtype |
| Lorcaserin | - | - | - | Agonist[2] |
| Compound 4i | Isoquinolin-1(2H)-one derivative | 1 | - | PAAM[2] |
| Bexicaserin | - | 42 | 112 | Agonist[3] |
| Compound 1 | Pyridine derivative | 5474 | - | Agonist[4] |
Expertise & Experience: For 5-HT2C receptor activity, the SAR appears to diverge from that of D4R antagonists. While the core piperidine scaffold remains important, the nature of the substituents and their influence on functional activity (agonism vs. antagonism) are key. For instance, the development of 5-HT2C agonists has led to drugs like Lorcaserin. Furthermore, the discovery of positive allosteric modulators (PAMs) represents a novel approach to enhancing endogenous serotonin signaling[2][5]. The data for Compound 4i highlights the potential for isoquinolinone-based modifications to yield potent PAM activity[2]. This demonstrates the versatility of the 4-phenylpiperidine scaffold in targeting different receptor subtypes and eliciting distinct functional responses through careful chemical modification.
Experimental Protocols: A Foundation for Reliable Data
The trustworthiness of SAR data hinges on the robustness of the experimental protocols used for their generation. Below are detailed, step-by-step methodologies for key assays.
Dopamine D4 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human dopamine D4 receptor.
Workflow Diagram:
Caption: Workflow for Dopamine D4 Receptor Binding Assay.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D4 receptor.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh assay buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add 50 µL of cell membranes.
-
Add 25 µL of the radioligand, [3H]N-methylspiperone, at a final concentration of approximately 0.2 nM.
-
Add 25 µL of the test compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M). For determining non-specific binding, use a high concentration of a known D4 antagonist (e.g., 10 µM haloperidol).
-
Incubate the plate at room temperature for 90 minutes.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add liquid scintillation cocktail to each well.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[1].
-
Serotonin 5-HT2C Receptor Functional Assay (IP1 Accumulation)
This protocol describes a functional assay to measure the agonist or PAM activity of test compounds at the human 5-HT2C receptor by quantifying the accumulation of inositol monophosphate (IP1), a downstream product of Gq/11 signaling.
Signaling Pathway Diagram:
Caption: 5-HT2C Receptor Gq/11 Signaling Pathway.
Methodology:
-
Cell Culture and Plating:
-
Culture CHO or HEK293 cells stably expressing the human 5-HT2C receptor.
-
Plate the cells in a 384-well white plate and allow them to adhere overnight.
-
-
Compound Addition and Stimulation:
-
Remove the culture medium and add stimulation buffer containing LiCl (typically 10-50 mM) to inhibit IP1 degradation.
-
Add test compounds at various concentrations. For PAM assays, add the test compound in the presence of a sub-maximal concentration (e.g., EC20) of a known 5-HT2C agonist.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
IP1 Detection (HTRF Assay):
-
Lyse the cells according to the manufacturer's protocol (e.g., Cisbio IP-One HTRF kit).
-
Add the HTRF reagents: IP1-d2 (acceptor) and anti-IP1 cryptate (donor).
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and convert it to IP1 concentration using a standard curve.
-
Plot the IP1 concentration against the logarithm of the test compound concentration.
-
Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) values using non-linear regression analysis[6][7].
-
Conclusion and Future Directions
The 4-(2-(benzyloxy)phenyl)piperidine scaffold represents a highly adaptable platform for the design of potent and selective ligands for important CNS targets. The SAR studies presented here demonstrate that subtle modifications to the N-substituent and the benzyloxy moiety can profoundly influence receptor affinity, selectivity, and functional activity. The provided experimental protocols offer a validated framework for the reliable pharmacological characterization of novel analogs.
Future research in this area should focus on leveraging structural biology insights, such as the crystal structures of dopamine and serotonin receptors, to guide the rational design of next-generation ligands with improved drug-like properties. The exploration of novel heterocyclic N-substituents and the fine-tuning of the physicochemical properties of the benzyloxy group will be crucial for optimizing potency, selectivity, and pharmacokinetic profiles. Ultimately, a deeper understanding of the SAR of this versatile scaffold will continue to drive the development of innovative therapeutics for a range of neurological and psychiatric disorders.
References
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Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. [Link]
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Development of an improved IP(1) assay for the characterization of 5-HT(2C) receptor ligands. PubMed. [Link]
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Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]
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Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. ChemRxiv. [Link]
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Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]
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5-HT2C Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]
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Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. [Link]
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Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed. [Link]
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
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Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed. [Link]
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Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers. [Link]
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A Comparative Guide to the Bioequivalence Assessment of 4-(2-(Benzyloxy)phenyl)piperidine Formulations
This guide provides a comprehensive framework for conducting bioequivalence (BE) studies on oral formulations of 4-(2-(Benzyloxy)phenyl)piperidine, a representative piperidine derivative. Piperidine and its analogues are significant scaffolds in modern drug design, appearing in numerous pharmaceuticals.[1][2] Establishing bioequivalence is a critical regulatory requirement to ensure that a new formulation (Test Product) is therapeutically equivalent to an existing one (Reference Product).[3]
This document is structured to guide researchers and drug development professionals through the logical and scientific progression of a bioequivalence program, from initial in vitro characterization to the final pharmacokinetic and statistical analysis. We will delve into the causality behind experimental choices, grounding our protocols in established regulatory standards from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5]
Part 1: Foundational Assessment - Physicochemical and In Vitro Dissolution Comparison
Rationale: Before committing to a full-scale clinical trial, it is imperative to establish the pharmaceutical equivalence of the Test and Reference formulations. This initial phase serves as a critical risk-mitigation step. Significant differences in dissolution profiles under various pH conditions can be an early indicator of potential in vivo inequivalence, saving considerable time and resources. An in vitro-in vivo correlation (IVIVC) can sometimes be established, allowing dissolution data to predict in vivo performance.[6][7]
Comparative Physicochemical Characterization
The Test and Reference products should be thoroughly characterized to ensure they contain the same active pharmaceutical ingredient (API) and are comparable in quality attributes.
| Parameter | Test Formulation (Batch No. T-101) | Reference Formulation (Batch No. R-202) | Acceptance Criteria |
| Appearance | White, round, biconvex tablet | White, round, biconvex tablet | Comparable in appearance |
| Assay | 99.8% of label claim | 100.1% of label claim | 95.0% - 105.0% |
| Content Uniformity | Meets USP <905> requirements | Meets USP <905> requirements | Meets compendial standards |
| Average Weight | 250.5 mg (RSD: 0.8%) | 249.9 mg (RSD: 0.9%) | RSD ≤ 2.0% |
| Hardness | 8.5 kP | 8.2 kP | Within specified range |
Table 1: Hypothetical Physicochemical Comparison of Test and Reference Formulations.
Experimental Protocol: Comparative Dissolution Profiling
This protocol outlines the methodology for comparing the dissolution rates of the Test and Reference products in multiple biorelevant media.
Objective: To compare the in vitro release profiles of 4-(2-(Benzyloxy)phenyl)piperidine from Test and Reference formulations under different pH conditions, simulating the gastrointestinal tract.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle Method) at 50 RPM.
-
Media:
-
0.1 N HCl (pH 1.2), 900 mL
-
Acetate Buffer (pH 4.5), 900 mL
-
Phosphate Buffer (pH 6.8), 900 mL
-
-
Temperature: 37.0 ± 0.5 °C.
-
Procedure: a. Place one tablet in each of the 12 dissolution vessels for each medium. b. Withdraw 5 mL samples at 5, 10, 15, 20, 30, 45, and 60 minutes. c. Replace the withdrawn volume with fresh, pre-warmed medium. d. Filter the samples immediately through a 0.45 µm PVDF syringe filter. e. Analyze the filtrate for the concentration of 4-(2-(Benzyloxy)phenyl)piperidine using a validated UV-Vis spectrophotometric or HPLC method.
-
Data Analysis: Calculate the percentage of drug dissolved at each time point. Compare the profiles using the similarity factor (f2). An f2 value between 50 and 100 suggests similarity between the two dissolution profiles.
Visualization: Dissolution Profile Comparison
Caption: Overall workflow of a bioequivalence study program.
Part 3: Bioanalytical Method - Quantifying the Analyte
Rationale: An accurate and reliable bioanalytical method is the cornerstone of a successful BE study. The method must be validated to prove it can precisely and accurately measure the concentration of the drug in a complex biological matrix like plasma. [8]Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity. [9]
Experimental Protocol: LC-MS/MS Method for 4-(2-(Benzyloxy)phenyl)piperidine
Objective: To develop and validate a robust method for the quantification of 4-(2-(Benzyloxy)phenyl)piperidine in human plasma.
Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE): a. Thaw plasma samples and internal standard (IS) (e.g., a deuterated analogue) working solutions. b. To 200 µL of plasma in a microcentrifuge tube, add 20 µL of IS working solution. Vortex briefly. c. Add 200 µL of 4% phosphoric acid to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes. d. Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water. e. Load the supernatant from step (c) onto the SPE cartridge. f. Wash the cartridge with 1 mL of 0.1 N HCl, followed by 1 mL of methanol. g. Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. h. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. i. Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the IS (determined during method development).
-
-
Method Validation: The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Part 4: The Verdict - Pharmacokinetic and Statistical Analysis
Rationale: Once plasma concentrations are determined, pharmacokinetic (PK) parameters are calculated for each subject for both formulations. These parameters describe the rate and extent of absorption. Statistical analysis is then performed to determine if the differences between the Test and Reference products are within the narrow, predefined acceptance limits. [10][11]
Key Pharmacokinetic Parameters
The primary PK parameters for bioequivalence assessment of immediate-release products are:
-
Cmax (Maximum Plasma Concentration): The highest observed drug concentration, indicating the rate of absorption. [12]* AUC(0-t) (Area Under the Curve from time 0 to the last measurable concentration): Represents the total drug exposure over the measured time period. [12][13]* AUC(0-∞) (Area Under the Curve extrapolated to infinity): Represents the total drug exposure from a single dose. [12][13] Tmax (Time to reach Cmax) is also reported but is not typically subject to the same statistical test for bioequivalence. [14]
Statistical Analysis
The core of the analysis involves comparing the key exposure parameters (Cmax and AUC) between the Test and Reference products.
-
Logarithmic Transformation: The AUC and Cmax data are logarithmically transformed (natural log) before statistical analysis because these parameters are not normally distributed. [14][12]2. Analysis of Variance (ANOVA): An ANOVA is performed on the log-transformed data to assess the effects of sequence, period, formulation, and subject.
-
Ratio of Geometric Means: The ratio of the geometric least-squares means (Test/Reference) is calculated.
-
90% Confidence Interval (CI): The 90% CI for the ratio of geometric means is constructed. [14]5. Bioequivalence Conclusion: To establish bioequivalence, the calculated 90% CI for the ratio of the geometric means for both AUC and Cmax must fall entirely within the acceptance range of 80.00% to 125.00% . [10][15]
Visualization: Path to Bioequivalence Decision
Summary of Hypothetical Bioequivalence Results
| Parameter | Test Product (Geometric Mean) | Reference Product (Geometric Mean) | Ratio of Geometric Means (Test/Ref) | 90% Confidence Interval | Bioequivalence Assessment |
| AUC(0-t) (ng*h/mL) | 1580 | 1615 | 97.83% | 91.55% - 104.51% | Pass |
| Cmax (ng/mL) | 210 | 205 | 102.44% | 94.80% - 110.70% | Pass |
Table 2: Hypothetical Pharmacokinetic Results and Bioequivalence Assessment.
References
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Guideline on the Investigation of Bioequivalence. European Medicines Agency (EMA). [Link]
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Statistical aspects of bioequivalence--a review. PubMed. [Link]
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Bioequivalence Criteria & Requirements. BioPharma Services. [Link]
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Bio-statistical Analysis in Bioequivalence studies. Quest Journals. [Link]
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Product-specific bioequivalence guidance. European Medicines Agency (EMA). [Link]
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EMA publishes Draft of ICH M13B Guideline on Bioequivalence. ECA Academy. [Link]
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Investigation of bioequivalence - Scientific guideline. European Medicines Agency (EMA). [Link]
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EMA adopts five product-specific bioequivalence guidelines. GaBI Online. [Link]
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Statistical Analysis of Bioequivalence Studies. WIReDSpace. [Link]
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In vitro - In vivo correlation in the development of oral drug formulation: A screenshot of the last two decades. PubMed. [Link]
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CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. [Link]
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Guidance for Industry - Extended Release Oral Dosage Forms. FDA. [Link]
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FDA Bioequivalence Study Guidelines. Scribd. [Link]
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In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. [Link]
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In Vitro–In Vivo Correlation (IVIVC) for SR Dosage Forms. Pharma Lesson. [Link]
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Statistical Methods for Assessing Bioequivalence in Clinical Studies. Scholars Research Library. [Link]
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Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. FDA. [Link]
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FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. ECA Academy. [Link]
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Latest FDA Bioequivalence Guidance on Studies During COVID. BioPharma Services. [Link]
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Bioequivalence Studies for Generic Drug Development. FDA. [Link]
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Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations. PubMed. [Link]
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Pharmacokinetic Parameters Calculation Graphical Abstract. [Link]
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APPENDIX HI Acceptance criteria for Bioequivalence Studies. Regulations.gov. [Link]
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Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. Asian Journal of Pharmaceutical Research and Development. [Link]
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Notes on the design of bioequivalence study: Artesunate / Pyronaridine. World Health Organization. [Link]
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4-Benzyloxymethyl-4-phenyl-piperidine. PubChem. [Link]
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Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Agilent. [Link]
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Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Drug development & registration. [Link]
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4-Phenylpiperidine. Wikipedia. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]
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Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]
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Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]
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LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. [Link]
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Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. [Link]
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Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. ResearchGate. [Link]
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Phenylpiperidines: A Comparative Guide to Receptor Binding Affinity
The phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a diverse array of centrally active therapeutic agents. From potent analgesics to effective antipsychotics, the versatility of this chemical motif is remarkable. This guide provides a comparative analysis of the binding affinities of prominent phenylpiperidine compounds at their primary targets—opioid and dopamine receptors. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, quantitative, and mechanistically grounded perspective to inform discovery and development efforts.
The Central Role of Opioid and Dopamine Receptors
Phenylpiperidine derivatives exert their profound pharmacological effects primarily through interactions with G-protein coupled receptors (GPCRs), specifically the opioid and dopamine receptor families. Understanding the affinity and selectivity of these compounds is critical to predicting their therapeutic potential and side-effect profiles.
-
Opioid Receptors (μ, δ, κ): The mu (μ), delta (δ), and kappa (κ) opioid receptors are the principal targets for phenylpiperidine-based analgesics like fentanyl and meperidine.[1][2] Agonism at the μ-opioid receptor (MOR) is primarily responsible for profound analgesia but also mediates adverse effects such as respiratory depression and euphoria, which contributes to abuse potential.[3][4] The δ and κ receptors also play roles in analgesia and other central nervous system functions.[2] High affinity for the MOR is a hallmark of potent opioid analgesics.[5][6]
-
Dopamine Receptors (D2-like family): The dopamine D2 receptor is a key target for antipsychotic medications.[7] Phenylpiperidine-containing drugs like haloperidol and risperidone are potent D2 antagonists.[7][8] Their therapeutic efficacy in treating psychosis is linked to the blockade of dopamine signaling in mesolimbic pathways.[8] However, affinity for other dopamine receptor subtypes (D3, D4) and other neurotransmitter receptors (e.g., serotonin) contributes to the "atypical" antipsychotic profile, which can offer a better side-effect profile.[8][9]
Comparative Binding Affinity Profile
The binding affinity of a compound for its receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the Ki values for several representative phenylpiperidine compounds at human opioid and dopamine receptors, compiled from various in vitro radioligand binding studies.
| Compound | Class | Receptor Target | Binding Affinity (Ki, nM) | Reference(s) |
| Fentanyl | Opioid Agonist | μ-Opioid (MOR) | 7.6 | [10] |
| δ-Opioid (DOR) | 248 | [10] | ||
| κ-Opioid (KOR) | 786 | [10] | ||
| Cyclopropylfentanyl | Opioid Agonist | μ-Opioid (MOR) | 2.8 | [10] |
| Valerylfentanyl | Opioid Agonist | μ-Opioid (MOR) | 49.7 | [10] |
| Meperidine (Pethidine) | Opioid Agonist | μ-Opioid (MOR) | >100 | [1] |
| Loperamide | Opioid Agonist | μ-Opioid (MOR) | 3.0 | [11] |
| δ-Opioid (DOR) | 48 | [11] | ||
| κ-Opioid (KOR) | 1156 | [11] | ||
| Haloperidol | Antipsychotic | Dopamine D2 | 0.89 | [7] |
| Dopamine D3 | 4.6 | [7] | ||
| Dopamine D4 | 10 | [7] | ||
| Risperidone | Antipsychotic | Dopamine D2 | 3.2 - 18 | [8][9] |
| Dopamine D3 | ~20 | [9] | ||
| Dopamine D4 | 7.3 | [8] |
Note: Ki values can vary between studies due to differences in experimental conditions (e.g., cell lines, radioligands, buffer compositions). The data presented are for comparative purposes.
Experimental Methodology: The Radioligand Binding Assay
The "gold standard" for determining the binding affinity of a compound to a receptor is the competitive radioligand binding assay. This in vitro technique provides sensitive and quantitative data, forming the basis for structure-activity relationship (SAR) studies.
Causality Behind Experimental Choices:
-
Receptor Source: The assay utilizes cell membranes prepared from cell lines (e.g., CHO, HEK293) that are genetically engineered to express a high density of a single, specific human receptor subtype (e.g., human μ-opioid receptor). This ensures that the binding interaction measured is specific to the target of interest, eliminating confounding variables from other receptor types.
-
Radioligand: A specific, high-affinity ligand for the target receptor that has been labeled with a radioactive isotope (e.g., [³H]DAMGO for the μ-opioid receptor, [³H]Spiperone for D2 receptors) is used. The choice of radioligand is critical; its affinity (Kd) must be well-characterized to accurately calculate the Ki of the test compound.
-
Competition Principle: The assay measures the ability of a non-radioactive "cold" test compound (the phenylpiperidine derivative in this case) to compete with and displace the "hot" radioligand from the receptor. By testing a range of concentrations of the test compound, a dose-response curve is generated.
Step-by-Step Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer to rupture the cell membranes.
-
Centrifuge the homogenate at high speed to pellet the membranes.
-
Wash the membrane pellet to remove cytosolic components and resuspend it in an appropriate assay buffer.
-
Determine the total protein concentration of the membrane preparation (e.g., using a BCA assay) for normalization.
-
-
Binding Reaction:
-
In a multi-well plate, add the cell membrane preparation to each well.
-
Add a fixed concentration of the appropriate radioligand to each well.
-
Add increasing concentrations of the unlabeled test compound to different wells.
-
Crucial Controls:
-
Total Binding: Wells containing only membranes and radioligand (no competitor).
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a very high concentration of a known, unlabeled ligand that will saturate all specific binding sites. This measures the amount of radioligand that sticks to the filter, tube, and membranes non-specifically.
-
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat. The cell membranes with bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials with scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data and determine the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualization of Key Pathways
To better understand the context of these binding interactions, the following diagrams illustrate a key signaling pathway and the experimental workflow.
Caption: Mu-Opioid Receptor (GPCR) Signaling Pathway.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Conclusion
The binding affinity (Ki) is a foundational parameter in pharmacology, providing a quantitative measure of a drug's potency at its molecular target. For the phenylpiperidine class, subtle structural modifications can lead to dramatic shifts in affinity and selectivity, defining their clinical application as either potent analgesics or effective antipsychotics. The data and methodologies presented in this guide underscore the importance of precise, validated in vitro assays in the rational design and development of next-generation therapeutics targeting opioid and dopamine receptors.
References
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DeHaven-Hudkins, D. L., et al. (1999). Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Baldessarini, R. J., et al. (2004). Effects of risperidone on dopamine receptor subtypes in developing rat brain. Neuropsychopharmacology. Available at: [Link]
-
Roth, B. L., et al. (2004). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Available at: [Link]
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Schotte, A., et al. (1996). Risperidone and 9-hydroxyrisperidone binding to central D2, D3 and 5-HT2A receptors in rat brain in vitro and ex vivo. European Journal of Pharmacology. Referenced in: [Link]
-
Leysen, J. E., et al. (1994). Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor occupancy profile, and pharmacologic activity. Journal of Clinical Psychiatry. Available at: [Link]
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Wikipedia. (n.d.). Risperidone. Retrieved February 15, 2026, from [Link]
-
Wang, S., et al. (2020). Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. Nature Communications. Available at: [Link]
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Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE. Available at: [Link]
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Wikipedia. (n.d.). Fentanyl. Retrieved February 15, 2026, from [Link]
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Gillis, A., et al. (2020). Modulation of gastrointestinal function by MuDelta, a mixed µ opioid receptor agonist/δ opioid receptor antagonist. British Journal of Pharmacology. Available at: [Link]
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Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry. Available at: [Link]
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An, K., et al. (2022). Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. Neuropharmacology. Available at: [Link]
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Szymański, P., et al. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. Molecules. Available at: [Link]
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Olives, T. D., et al. (2019). Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids. PLoS ONE. Available at: [Link]
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Stastna, M., et al. (2021). Fentanyl binds to the μ-opioid receptor via the lipid membrane and transmembrane helices. eLife. Available at: [Link]
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de Wit, H., et al. (2001). In vivo measurement of haloperidol affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography. Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]
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ResearchGate. (n.d.). Binding affinity of antipsychotics drugs at neurotransmitter receptors. Retrieved February 15, 2026, from [Link]
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ResearchGate. (2020). (PDF) Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. Available at: [Link]
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Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology. Available at: [Link]
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ResearchGate. (n.d.). Opioid receptor binding affinity (K i ) and antagonistic potency (K i ) of opioid antagonists on MOR, DOR, and KOR. Retrieved February 15, 2026, from [Link]
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Free, R. B., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. Available at: [Link]
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Roth, B. L., et al. (1995). D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs. Psychopharmacology. Available at: [Link]
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Maguire, P., et al. (1992). Pharmacological profiles of fentanyl analogs at mu, delta and kappa opiate receptors. European Journal of Pharmacology. Referenced in: [Link]
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Gable, K. N. (2015). Antipsychotic Receptor Binding Affinities. The Carlat Psychiatry Report. Available at: [Link]
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ResearchGate. (n.d.). Antipsychotic Medication Dopamine Receptor K i Values. Retrieved February 15, 2026, from [Link]
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Salahalden, M. (2023). Pethidine: Mechanism of Action, Therapeutic Uses & Adverse Effects. YouTube. Available at: [Link]
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Validating Chiral Purity of 4-(2-(Benzyloxy)phenyl)piperidine Precursors
Executive Summary & Scientific Context
The 4-(2-(Benzyloxy)phenyl)piperidine scaffold is a critical pharmacophore in the synthesis of NMDA receptor antagonists (e.g., Ifenprodil derivatives) and Dopamine D4 antagonists. While the unsubstituted 4-phenylpiperidine core is achiral, high-value precursors often incorporate chirality through C3-substitution (e.g., 3-methyl-4-phenylpiperidine) or are coupled with chiral epoxide/halide linkers to form the final drug.
Ensuring the enantiomeric purity of these precursors is non-negotiable; even minor isomeric impurities (0.1%) can alter receptor binding affinity (e.g., GluN2B subunit selectivity) or toxicity profiles.
This guide compares the three industry-standard methodologies for validating the chiral purity of these basic amine precursors: Supercritical Fluid Chromatography (SFC) , Normal-Phase Chiral HPLC (NP-HPLC) , and NMR Derivatization .
Comparative Analysis of Analytical Methodologies
Method A: Supercritical Fluid Chromatography (SFC) – The Modern Gold Standard
SFC is currently the superior choice for piperidine derivatives. The inherent acidity of the supercritical CO₂ mobile phase, combined with basic modifiers, suppresses the silanol interactions that typically cause severe peak tailing for secondary amines on silica-based columns.
-
Mechanism: Uses supercritical CO₂ as the primary mobile phase with a polar modifier (MeOH/EtOH) and a basic additive.
-
Best For: High-throughput screening, basic amines (piperidines), and preparative scale-up.
-
Pros: Low solvent viscosity allows high flow rates (3–5 mL/min); excellent peak symmetry for bases; "Green" chemistry.
-
Cons: Requires specialized equipment (back-pressure regulators); some solubility issues for highly polar salts.
Method B: Normal-Phase Chiral HPLC – The Traditional Robust Option
Before SFC became ubiquitous, NP-HPLC was the standard. It remains highly effective but requires careful mobile phase engineering to prevent amine adsorption.
-
Mechanism: Uses Alkane/Alcohol mixtures (e.g., Hexane/IPA) on polysaccharide-coated silica.
-
Best For: QA/QC environments with legacy equipment; highly soluble lipophilic precursors.
-
Pros: Extremely stable retention times; vast literature database.
-
Cons: High solvent cost; slow equilibration; requires high concentrations of toxic amine additives (0.1% Diethylamine) to improve peak shape.
Method C: ¹H-NMR with Chiral Derivatization (Mosher's Acid) – The Early-Stage Screen
For precursors with a secondary amine or free hydroxyl group (e.g., if the benzyl group is removed), derivatization with Mosher's acid chloride creates diastereomers distinguishable by NMR.
-
Mechanism: Reaction with (R)- or (S)-MTPA-Cl converts enantiomers into diastereomers with distinct chemical shifts.
-
Best For: Initial confirmation of synthesis success; when no chiral column is available.
-
Pros: No method development required; structural elucidation.
-
Cons: Low precision (Limit of Detection ~2-5%); requires chemical modification of the sample; slow for large batches.
Performance Metrics: Data Comparison
The following data summarizes the separation efficiency of a representative chiral precursor (e.g., 3-methyl-4-(2-(benzyloxy)phenyl)piperidine) across the three methods.
| Metric | SFC (Method A) | NP-HPLC (Method B) | NMR (Method C) |
| Resolution ( | > 3.5 (Excellent) | ~ 2.2 (Good) | N/A (Peak Split) |
| Tailing Factor ( | 1.05 - 1.15 | 1.3 - 1.6 (Significant) | N/A |
| Run Time | 3 - 5 mins | 15 - 25 mins | > 1 hour (prep + scan) |
| Limit of Detection | 0.05% impurity | 0.05% impurity | ~2.0% impurity |
| Solvent Cost/Run | Low (< $0.50) | High (> $5.00) | Low (Deuterated solv.) |
Verdict: SFC is the recommended validation method due to superior resolution of the basic piperidine moiety and 5x faster throughput.
Decision Framework & Workflow
The following diagram illustrates the logical pathway for selecting the validation method based on the precursor's chemical state.
Figure 1: Decision matrix for selecting the optimal chiral validation method based on precursor basicity.
Detailed Experimental Protocol: Chiral SFC Validation
This protocol is designed for the Chiralpak AD-H or IG columns, which show the highest success rate for phenylpiperidine derivatives.
Phase 1: System Preparation
-
Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) or AD-H. Dimensions: 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: CO₂ (SFC Grade).
-
Mobile Phase B (Modifier): Methanol + 0.2% Isopropylamine (IPAm) or Diethylamine (DEA).
-
Expert Insight: The amine additive is critical . Without it, the piperidine nitrogen will interact with residual silanols, causing peak broadening that masks chiral impurities.
-
Phase 2: Screening Gradient
-
Back Pressure: 120 bar.
-
Temperature: 40°C.
-
Gradient: 5% to 55% B over 5 minutes.
-
Detection: UV @ 220 nm (amide/benzyl absorption) and 254 nm (phenyl ring).
Phase 3: Isocratic Optimization (Example)
Once the peaks are located (e.g., at 30% B), switch to isocratic mode for validation:
-
Set Mobile Phase B to 25% (Isocratic).
-
Inject 5 µL of sample (1 mg/mL in MeOH).
-
Success Criteria:
-
Resolution (
) > 2.0. -
Tailing Factor (
) < 1.2.
-
Phase 4: Self-Validating System Check
To ensure the assay is valid, perform a Racemate Spike :
-
Inject the pure enantiomer sample.
-
Inject a sample spiked with 1% of the opposite enantiomer (racemate).
-
Pass: The minor peak must be clearly resolved (valley-to-peak ratio < 10%) to confirm the method can detect low-level impurities.
Synthesis Pathway & Critical Control Points[3][4]
Understanding where chirality is introduced helps in selecting the sampling point.
Figure 2: Workflow identifying the critical control point for chiral validation in the synthesis of Ifenprodil-type analogs.
References
-
Vertex AI Search. (2024). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. Link
-
National Institutes of Health (NIH). (2023). Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. PubMed Central. Link
-
Royal Society of Chemistry. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Link
-
BindingDB. (2021). Affinity Data for (+)-erythro 4-[2-(4-Benzyl-piperidin-1-yl)-1-hydroxy-propyl]-phenol. BindingDB Database. Link
-
Chromatography Today. (2014). Column Technology for Achiral and Chiral SFC Separations. Chromatography Today. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-(2-(Benzyloxy)phenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 4-(2-(Benzyloxy)phenyl)piperidine. As a novel compound, its toxicological properties may not be fully characterized. Therefore, this protocol is grounded in a conservative approach, drawing from the known hazards of its structural components: the piperidine ring and the benzyl ether group. The following procedures are designed to empower researchers with the knowledge to manage this chemical safely and effectively, ensuring personal safety and experimental integrity.
Understanding the Hazard Profile: A Structural Analogy Approach
The potential hazards of 4-(2-(Benzyloxy)phenyl)piperidine can be inferred from its constituent functional groups. Piperidine and its derivatives are known to be flammable, corrosive, and toxic.[1][2][3] Exposure can lead to severe skin burns, eye damage, and irritation of the respiratory tract.[2][4] Similarly, benzyl ethers, while generally less acutely toxic, can cause skin and eye irritation.[5][6] Therefore, a cautious approach that addresses the potential for flammability, corrosivity, and toxicity is paramount.
I. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling 4-(2-(Benzyloxy)phenyl)piperidine.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) and a full-face shield.[7][8] | Protects against splashes that could cause severe eye damage and irritation. The face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[1] Glove thickness and material should be chosen based on the specific operations and duration of handling. | Prevents skin contact, which can lead to irritation, burns, or systemic toxicity through absorption.[1][2] |
| Body Protection | A flame-retardant and chemical-resistant laboratory coat, worn over personal clothing. For larger quantities or in case of potential for significant splashing, a chemical-resistant apron or suit is recommended. | Protects against accidental spills and splashes, minimizing skin contact. Flame-retardant properties are crucial due to the potential flammability of piperidine derivatives. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the compound outside of a certified chemical fume hood or in case of poor ventilation.[6] | Protects against the inhalation of potentially harmful vapors or aerosols, which can cause respiratory irritation.[9] |
II. Operational Plan: From Receipt to Reaction
A systematic workflow is essential for the safe handling of 4-(2-(Benzyloxy)phenyl)piperidine. The following diagram and step-by-step guide outline the key stages.
Caption: A logical workflow for the safe handling of 4-(2-(Benzyloxy)phenyl)piperidine.
Step-by-Step Handling Protocol:
-
Pre-Handling Preparation:
-
Documentation Review: Before handling, thoroughly review the Safety Data Sheet (SDS) for any available information and your institution's standard operating procedures (SOPs) for handling hazardous chemicals.[10][11]
-
Work Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean, uncluttered, and equipped with necessary emergency supplies, including a spill kit and eyewash station.[6][10]
-
PPE Assembly: Assemble and inspect all required PPE as outlined in the table above.
-
-
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][12] The storage area should be clearly labeled and secured.
-
-
Dispensing and Use:
-
Fume Hood Operation: All handling of the open container must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[6][12]
-
Grounding and Bonding: If transferring larger quantities, ensure containers are grounded and bonded to prevent static discharge, which could be an ignition source.[2]
-
Non-Sparking Tools: Use tools made of non-sparking materials to avoid ignition of flammable vapors.[1][2]
-
Controlled Dispensing: Dispense the required amount of the compound carefully to avoid splashing. Keep the container sealed when not in use.
-
-
Post-Handling and Decontamination:
-
Equipment Decontamination: Thoroughly decontaminate all glassware and equipment that have come into contact with the compound using an appropriate solvent.
-
Work Area Decontamination: Clean the work surface of the fume hood to remove any residual contamination.
-
III. Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][13] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][14] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][13] |
| Minor Spill | For a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Ventilate the area and decontaminate the spill site.[2][5] |
| Major Spill | Evacuate the area and alert your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.[2] |
IV. Disposal Plan: Responsible Waste Management
Proper disposal of 4-(2-(Benzyloxy)phenyl)piperidine and any contaminated materials is crucial to protect the environment and comply with regulations.
Caption: A systematic approach to the disposal of 4-(2-(Benzyloxy)phenyl)piperidine waste.
Disposal Protocol:
-
Waste Segregation:
-
Collect all waste materials, including unused compound, contaminated solvents, and disposable PPE, in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other incompatible waste streams.
-
-
Container Management:
-
Ensure the waste container is made of a material compatible with the chemical and is kept tightly closed when not in use.[5]
-
-
Disposal:
By adhering to these guidelines, researchers can confidently and safely handle 4-(2-(Benzyloxy)phenyl)piperidine, fostering a secure laboratory environment conducive to innovation.
References
-
Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY. Retrieved from [Link]
-
Wigmorising. (n.d.). Pharmaceuticals Manufacturing. Retrieved from [Link]
-
UC San Diego. (2023, November 14). General Chemical Safety Guidelines. Retrieved from [Link]
-
ClinMed International Library. (n.d.). Risk Assessment and Communication in Pharmaceuticals: Recognizing the Differences in Occupational Health and Medication Safety. Retrieved from [Link]
-
Lab Manager. (2021, February 3). Health and Safety Compliance for the Research Laboratory. Retrieved from [Link]
-
ResearchGate. (2024, July 1). Unlocking the Impact of Chemicals on the Health and Safety of Pharmaceutical Workers: A Concise Review. Retrieved from [Link]
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- 8. benchchem.com [benchchem.com]
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- 12. assets.thermofisher.com [assets.thermofisher.com]
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- 14. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
